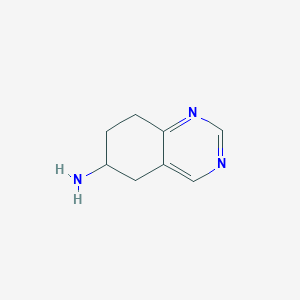

5,6,7,8-Tetrahydroquinazolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h4-5,7H,1-3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSRJNKREOFLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290646 | |

| Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-35-3 | |

| Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933726-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinazolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 5,6,7,8-Tetrahydroquinazolin-6-amine

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5,6,7,8-Tetrahydroquinazolin-6-amine .

Core Scaffold Analysis & Medicinal Chemistry Applications

Chemical Identity & Structural Analysis

5,6,7,8-Tetrahydroquinazolin-6-amine represents a critical "sp³-enriched" building block in modern drug discovery. Unlike its fully aromatic quinazoline counterpart, this scaffold introduces three-dimensionality and improved physicochemical properties (solubility, metabolic stability) while retaining the privileged pyrimidine binding motif found in numerous kinase inhibitors.

| Property | Data |

| CAS Number | 933726-35-3 |

| IUPAC Name | 5,6,7,8-Tetrahydroquinazolin-6-amine |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| Chirality | The C6 carbon is a chiral center. The compound exists as (R) and (S) enantiomers.[1] |

| SMILES | NC1CCC2=NC=NC2C1 |

| pKa (Predicted) | ~9.5 (Primary Amine), ~2.5 (Pyrimidine N1/N3) |

| LogP (Predicted) | -0.3 to 0.1 (Highly polar compared to aromatic quinazoline) |

Structural Conformation

The cyclohexene ring fused to the pyrimidine creates a semi-rigid structure. Unlike the planar quinazoline, the 5,6,7,8-tetrahydro ring adopts a half-chair or envelope conformation . This puckering is crucial for:

-

Vector Positioning: The amine at C6 projects out of the aromatic plane, allowing substituents to explore unique pockets in protein targets (e.g., solvent-exposed regions of ATP binding sites).

-

Solubility: The disruption of planarity reduces π-π stacking aggregation, significantly improving aqueous solubility.

Synthesis Strategies

The synthesis of the 6-amino derivative typically proceeds through the construction of the tetrahydroquinazoline core followed by functionalization at the C6 position.

Route A: Reductive Amination (Primary Industrial Route)

This route is preferred for its scalability and ability to access chiral derivatives via enzymatic or chiral catalytic methods.

-

Precursor Synthesis: 4-Chloro-5,6,7,8-tetrahydroquinazolin-6-one (or the unsubstituted 6-one) is generated via the Dieckmann condensation of pyrimidine diesters or direct cyclization.

-

Reductive Amination: The ketone at C6 is treated with an ammonium source (e.g., ammonium acetate) and a reducing agent.

Caption: Synthesis via reductive amination of the ketone intermediate.

Route B: Cyclization of Amino-Amidines

A convergent approach involves reacting

Experimental Protocols

Protocol 1: Reductive Amination of Tetrahydroquinazolin-6-one

Note: This protocol assumes the availability of the ketone intermediate.

Reagents:

-

5,6,7,8-Tetrahydroquinazolin-6-one (1.0 eq)

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (dry)

-

Molecular Sieves (3Å)

Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 5,6,7,8-tetrahydroquinazolin-6-one (1 mmol) in dry methanol (10 mL).

-

Imine Formation: Add Ammonium Acetate (10 mmol) and activated 3Å molecular sieves. Stir under nitrogen at room temperature for 2 hours to facilitate imine formation.

-

Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (1.5 mmol) portion-wise. Caution: Generates HCN gas if acidified; keep basic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target M+H = 150.1).

-

Workup: Quench with saturated aqueous NaHCO₃. Evaporate methanol. Extract the aqueous layer with DCM (3x).

-

Purification: The primary amine is polar. Purify using reverse-phase flash chromatography (C18 column) eluting with Water/Acetonitrile (0.1% NH₄OH modifier).

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the ketone signal and the appearance of a multiplet at ~3.0-3.5 ppm (CH-NH₂).

-

MS (ESI): m/z 150.2 [M+H]⁺.

Medicinal Chemistry Applications

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is a "privileged structure" in drug design, particularly for targeting enzymes where the flat aromatic quinazoline causes steric clash or poor solubility.

Topoisomerase II Inhibition

Derivatives of this amine have shown high selectivity for Human Topoisomerase II

-

Mechanism: The 6-amino group serves as a vector for attaching aryl groups (via amide or urea linkages) that occupy the ATPase domain.

Kinase Inhibition (ATP-Competitive)

The pyrimidine ring (N1/N3) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 6-position amine projects into the solvent-front or ribose-binding pocket, allowing for the attachment of solubilizing groups or specificity-determining moieties.

Antitubercular Agents

Recent studies indicate that 2-substituted derivatives of this scaffold bind to Mycobacterium tuberculosis DHFR (dihydrofolate reductase), acting as non-classical antifolates.

Structure-Activity Relationship (SAR) Map

Caption: SAR map highlighting the functional roles of the scaffold positions.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Hygroscopic amine. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

-

Chirality Warning: Commercial sources may supply the racemate. For biological assays, enantiomeric separation (Chiral HPLC) is recommended as biological activity often resides in a single enantiomer (typically the (S)-isomer for kinase targets, though target-dependent).

References

-

Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β . ACS Chemical Biology. (2020).

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines . International Journal of Molecular Sciences. (2022).[2]

-

5,6,7,8-Tetrahydroquinazolin-6-amine (CAS 933726-35-3) .[3] BLD Pharm Product Record.

-

Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates . Journal of Medicinal Chemistry.

Sources

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 5,6,7,8-Tetrahydroquinazolin-6-amine

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth analysis of the 5,6,7,8-tetrahydroquinazolin-6-amine core, a key substructure that has yielded potent and selective modulators of enzymes implicated in cancer, infectious diseases, and neurological disorders. We will dissect the synthetic strategies for accessing this core and its derivatives, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and detail the mechanistic basis for its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Allure of a Privileged Scaffold

Nitrogen-containing heterocycles are a cornerstone of modern pharmacotherapy, and among them, the quinazoline and its reduced derivatives have a rich history of biological activity.[1] The 5,6,7,8-tetrahydroquinazoline skeleton, in particular, offers a unique three-dimensional architecture that allows for precise spatial orientation of substituents, making it an ideal platform for designing selective ligands. The introduction of a 6-amino group provides a critical vector for establishing key interactions with biological targets and serves as a versatile handle for further chemical modifications. This guide will focus on the burgeoning potential of this specific chemical class, with a particular emphasis on its application in oncology.

Synthetic Strategies: Accessing the 5,6,7,8-Tetrahydroquinazoline Core

The construction of the 5,6,7,8-tetrahydroquinazoline ring system can be achieved through several synthetic routes. A prevalent and efficient method involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with a guanidine derivative.

General Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazolines

A robust method for the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazolines involves the condensation of 4-substituted cyclohexanones with cyanoguanidine. This approach is particularly useful for accessing derivatives with substitution at the 6-position, which is crucial for modulating biological activity.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines [2]

-

Synthesis of 4-(Arylmethyl)cyclohexanones: An appropriately substituted (arylmethyl)triphenylphosphorane is condensed with 4,4-ethylenedioxycyclohexanone. The resulting product is then subjected to hydrogenation (H₂/Pd-C) followed by acidolysis to yield the corresponding 4-(arylmethyl)cyclohexanone.

-

Cyclocondensation: The 4-(arylmethyl)cyclohexanone is then condensed with cyanoguanidine in a suitable solvent, such as 2-methoxyethanol, at reflux to afford the desired 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline.

Synthesis of 2-Substituted-5,6,7,8-tetrahydroquinazolines using α-Aminoamidines

A more recent and versatile method employs α-aminoamidines for the synthesis of a diverse range of 5,6,7,8-tetrahydroquinazoline derivatives.[1] This approach is characterized by its mild reaction conditions and high yields.

Experimental Protocol: Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines [1][3]

-

Reaction Setup: Protected α-aminoamidine acetates (1 mmol) and diarylidencyclohexanone (1 mmol) are dissolved in pyridine (15 mL).

-

Reaction Conditions: The mixture is heated at 100 °C for 24 hours.

-

Workup: After completion of the reaction (monitored by TLC), the solvent is removed under vacuum. Methanol (20 mL) is added, and the mixture is cooled to 0 °C.

-

Isolation: The crude product is filtered and washed with methanol (20 mL) to yield the desired 5,6,7,8-tetrahydroquinazoline derivative.

This method allows for the introduction of a variety of substituents at the 2-position, and the use of protecting groups that can be easily cleaved offers opportunities for further functionalization.[1][3]

Therapeutic Potential and Biological Activities

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold has been shown to interact with a range of biological targets, leading to diverse pharmacological effects.

Anticancer Activity: Inhibition of Human Topoisomerase IIα

A significant breakthrough in the medicinal chemistry of this scaffold has been the discovery of a novel class of 6-amino-tetrahydroquinazoline derivatives as potent and selective inhibitors of human topoisomerase IIα (topoIIα).[4][5][6]

Mechanism of Action: Catalytic Inhibition vs. Poisoning

Human topoisomerase II is a critical enzyme that regulates DNA topology during replication, transcription, and chromosome segregation.[4] Many clinically used anticancer drugs, such as etoposide, act as "topoII poisons" by stabilizing the covalent enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.[4] However, this mechanism is also linked to severe side effects, including the development of secondary leukemias.[4]

The 6-amino-tetrahydroquinazoline derivatives, exemplified by the lead compound ARN-21934 , act as catalytic inhibitors of topoIIα.[4][5] They block the enzyme's function without trapping the DNA cleavage complex, offering a potentially safer therapeutic window.[4][5]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document: Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. (C... - ChEMBL [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Analysis of 6-Amino-5,6,7,8-Tetrahydroquinazoline: A Privileged Scaffold in Targeted Drug Discovery

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I approach the 6-amino-5,6,7,8-tetrahydroquinazoline scaffold not merely as a chemical structure, but as a highly tunable spatial matrix. The transition from fully aromatic planar quinazolines to partially saturated tetrahydroquinazolines represents a masterclass in physicochemical optimization.

This whitepaper dissects the pharmacophoric properties of this privileged scaffold, exploring its causality in drug design, its specific binding modalities across diverse biological targets, and the self-validating experimental workflows required to optimize it.

Structural Causality and Physicochemical Advantages

The fundamental design choice to utilize a 5,6,7,8-tetrahydroquinazoline core rather than a fully aromatic quinazoline is driven by the need to optimize the Fraction of sp3-hybridized carbons (

Fully planar aromatic systems often suffer from poor aqueous solubility and a propensity for promiscuous DNA intercalation, which drives off-target toxicity. By saturating the left-hand ring (positions 5, 6, 7, and 8), we introduce a crucial degree of three-dimensional puckering. This breaks the strict planarity of the molecule, enhancing its solubility and metabolic stability.

Furthermore, the 6-amino moiety serves as a critical synthetic vector. Its nucleophilicity allows for divergent functionalization (e.g., via reductive amination to yield

Target-Specific Pharmacophore Models

The versatility of the 6-amino-5,6,7,8-tetrahydroquinazoline scaffold is evidenced by its ability to selectively inhibit distinct enzymatic targets based on specific functionalizations.

A. Human Topoisomerase II (Catalytic Inhibition)

Traditional Topoisomerase II (Topo II) inhibitors, such as etoposide, act as "poisons" that stabilize the DNA-enzyme cleavage complex, leading to double-strand breaks. While effective, this mechanism is causally linked to the development of secondary leukemias. Recent breakthroughs have identified 6-amino-tetrahydroquinazoline derivatives (e.g., ARN-21934) as potent, highly selective catalytic inhibitors of human Topo II

Topo II catalytic inhibition pathway by tetrahydroquinazolines, preventing DNA breaks.

B. Phosphodiesterase 7 (PDE7)

PDE7 is a high-affinity cAMP-specific phosphodiesterase heavily expressed in proinflammatory cells. Targeting PDE7 offers a novel approach to boosting cAMP levels for anti-inflammatory therapy without the emetic side effects of PDE4 inhibitors. Quinazoline derivatives have been successfully mapped to the PDE7 active site, where the core pyrimidine ring engages in critical

C. Dihydrofolate Reductase (DHFR)

In the context of antiparasitic drug discovery, the tetrahydroquinazoline core acts as a bioisostere for the pteridine ring of folic acid. 6-amino derivatives exhibit potent antifolate activity against Plasmodium falciparum DHFR. The amino group at position 6, alongside diamine substitutions at positions 2 and 4, forms a rigid hydrogen-bond network with the conserved Asp54 residue in the parasitic enzyme, driving low-nanomolar efficacy[5].

Quantitative Data & SAR Summaries

To facilitate rapid comparison, the structure-activity relationship (SAR) data across the three primary targets is summarized below.

| Biological Target | Representative Scaffold Derivative | Key Interacting Residues | Primary Mechanism of Action | Representative Efficacy ( |

| Topoisomerase II | ATP binding pocket (H-bonding via pyrimidine) | Catalytic Inhibition (Non-poisoning)[1] | ~2.0 | |

| Phosphodiesterase 7 (PDE7) | Fused triazoloquinazolines / 4-hydrazino derivatives | Val380, Phe416, Phe384[3] | cAMP-specific pocket blockade[4] | Nanomolar to low micromolar |

| P. falciparum DHFR | 6-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine | Asp54, Ile14, Ile164 | Folate competitive inhibition[5] | Low nanomolar |

Self-Validating Experimental Workflows

A rigorous scientific methodology requires that experimental protocols inherently validate their own outputs. Below are the self-validating workflows designed to evaluate 6-amino-5,6,7,8-tetrahydroquinazoline derivatives.

Protocol 1: Topoisomerase II Catalytic Inhibition vs. Poisoning Assay

Causality: To prove that a novel derivative is a catalytic inhibitor and not a poison, a single assay is insufficient. We must run a dual-assay system to separate the inhibition of relaxation from the induction of DNA cleavage. Step-by-Step Methodology:

-

DNA Relaxation Assay: Incubate 0.3

g of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human Topo II -

DNA Cleavage Assay (The Validation Step): Set up an identical reaction, but omit ATP to trap the pre-cleavage complex, then add 1% SDS and 1 mg/mL Proteinase K to digest the enzyme and trap any covalent DNA-enzyme intermediate complexes.

-

Electrophoretic Readout: Resolve both assays on a 1% agarose gel containing ethidium bromide.

-

Self-Validation Logic: Etoposide (positive control) will show linear DNA accumulation in Assay 2. If the tetrahydroquinazoline compound inhibits relaxation in Assay 1 (maintaining the supercoiled band) but fails to produce a linear DNA band in Assay 2, the system self-validates the compound as a true, safe catalytic inhibitor[1].

Protocol 2: Computational Pharmacophore Validation (MM-GBSA)

Causality: Static molecular docking provides rapid pose estimation but ignores solvent entropy and receptor flexibility. To accurately rank the binding affinities of 6-amino functionalizations, docking must be coupled with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations. Step-by-Step Methodology:

-

Protein Preparation: Retrieve the target crystal structure (e.g., PDE7A, PDB ID: 1ZKL). Assign bond orders, add hydrogens, and minimize the structure using the OPLS3e force field.

-

Validation Step (Crucial): Re-dock the native co-crystallized ligand (e.g., BRL50481) into the active site. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is strictly < 2.0 Å[3].

-

Screening: Dock the synthesized 6-amino-tetrahydroquinazoline library using Extra Precision (XP) mode.

-

Thermodynamic Calculation: Calculate the binding free energy (

) using the MM-GBSA continuum solvent model to account for the desolvation penalty of the highly polar 6-amino group.

Self-validating workflow for pharmacophore optimization and biological evaluation.

Conclusion

The 6-amino-5,6,7,8-tetrahydroquinazoline scaffold is a triumph of rational drug design. By leveraging the increased

References

-

Title: Efficacies of lipophilic inhibitors of dihydrofolate reductase against parasitic protozoa Source: Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors Source: Frontiers in Pharmacology URL: [Link]

-

Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 7: a potential novel therapeutic target in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]

- 5. PF3D7_0417200 details [mpmp.huji.ac.il]

Solubility Profile and Physicochemical Characterization of 5,6,7,8-Tetrahydroquinazolin-6-amine

[1][2]

Executive Summary

5,6,7,8-Tetrahydroquinazolin-6-amine (CAS: 767293-18-3) is a bicyclic heterocyclic amine frequently utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1] Its solubility behavior is governed by the interplay between its lipophilic tetrahydro-ring, the polar pyrimidine core, and the highly basic primary amine at the C6 position.[1][2]

This guide provides a definitive solubility profile, predicting high solubility in polar aprotic and protic solvents (DMSO, Methanol) and pH-dependent aqueous solubility.[1] It establishes a validated experimental protocol for researchers to verify specific solubility limits in their own laboratories.

Physicochemical Characterization

To accurately predict solubility, one must first understand the molecular forces at play.[2] This compound is not a simple aromatic amine (like aniline); it is an aliphatic amine attached to a saturated ring fused with a heteroaromatic system.[3]

Structural Analysis[1][3]

-

Core Scaffold: Pyrimidine ring (aromatic, electron-deficient, H-bond acceptor).[1]

-

Fused Ring: Cyclohexene ring (saturated, lipophilic).[3]

-

Functional Group: Primary amine (-NH₂) at position 6 (aliphatic, H-bond donor/acceptor, basic).[1][3]

Key Properties (Theoretical & Predicted)

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 149.19 g/mol | Small molecule; favorable kinetics for dissolution.[1] |

| XLogP3 | 0.8 – 1.1 | Moderately lipophilic. Soluble in organic solvents; poor in pure water. |

| pKa (Amine) | ~10.5 | Critical: Behaves as a strong base.[3] Protonates easily to form salts. |

| pKa (Pyrimidine) | ~2.0 – 2.5 | Very weak base; negligible effect on solubility at physiological pH.[3] |

| H-Bond Donors | 2 | Primary amine hydrogens. |

| H-Bond Acceptors | 3 | Pyrimidine nitrogens (2) + Amine nitrogen (1).[3] |

Solubility Profile in Organic Solvents

The following classification is derived from the compound's polarity and Hansen Solubility Parameters (HSP).

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the polar pyrimidine core.[1] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | H-bonding capability matches the amine/pyrimidine groups.[3] Ideal for reaction solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>20 mg/mL) | Good solvation of the lipophilic tetrahydro-ring; moderate interaction with the amine.[3] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (5–20 mg/mL) | Useful for extraction but may require heating for high concentrations.[3] |

| Non-Polar | Hexane, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Lack of polarity prevents disruption of intermolecular H-bonds in the solid state.[2] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The neutral free base is too lipophilic for bulk water solubility.[3] |

| Acidic Aqueous | 0.1N HCl, Acetate Buffer | High (>50 mg/mL) | Salt Formation: Protonation of the C6-amine yields a highly soluble cation.[3] |

Visualization: pH-Dependent Solubility Switch

The solubility of this compound is "tunable" via pH. The diagram below illustrates the mechanism of solubility switching, crucial for purification (Acid-Base Extraction).

Caption: Mechanism of pH-dependent solubility switching. The neutral amine partitions into organics, while the protonated salt partitions into water.[1][2]

Experimental Determination Protocol

Since specific batch-to-batch polymorphic variations can alter solubility, researchers should determine the exact solubility of their specific lot using this standardized Shake-Flask Protocol .

Materials Required[1][3][4][5][6][7]

-

Compound: 5,6,7,8-Tetrahydroquinazolin-6-amine (>95% purity).[1]

-

Solvents: HPLC grade (MeOH, DMSO, DCM, Water).[2]

-

Equipment: Orbital shaker/incubator, 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.[1]

Step-by-Step Methodology

Phase A: Saturation[1][2][3]

-

Preparation: Weigh 10 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent.

-

Observation:

-

Equilibration: Cap the vial and agitate at 25°C (room temp) for 24 hours. Note: For thermodynamic solubility, 48-72 hours is preferred to ensure stable equilibrium.[1][2]

Phase B: Filtration & Analysis[2]

-

Filtration: Pass the supernatant through a 0.45 µm PTFE filter to remove undissolved solids. Pre-saturate the filter with 50 µL of filtrate to prevent adsorption losses.[1][2][3]

-

Dilution: Dilute the filtrate 100-fold with Methanol/Water (50:50) to bring it within the linear dynamic range of the detector.[2][3]

-

Quantification: Inject into HPLC. Calculate concentration using a calibration curve derived from a standard solution (e.g., 1 mg/mL in DMSO).

Experimental Workflow Diagram

Caption: Standardized Shake-Flask workflow for determining thermodynamic solubility.

Applications in Synthesis & Purification[1][3][5]

Recrystallization Strategy

Due to the solubility differential between alcohols and hydrocarbons, a solvent/anti-solvent method is recommended for purification:

-

Solvent: Ethanol (hot).[3]

-

Anti-Solvent: Hexane or Heptane.

-

Protocol: Dissolve the amine in minimum hot ethanol. Slowly add hexane until turbidity appears. Cool gradually to 4°C to induce crystallization.

Reaction Solvent Selection

References

-

PubChem. (2025).[3][4][5][6][7] 5,6,7,8-Tetrahydroquinazolin-6-amine Compound Summary. National Library of Medicine. [Link]

-

Leito, I., et al. (2019). Basicity of Amines and Cyclic Nitrogen Compounds in Non-Aqueous Media. University of Tartu. [Link]

-

MDPI. (2022).[3] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. International Journal of Molecular Sciences. [Link]

Sources

- 1. CAS 2217-43-8: 6-Aminotetralin | CymitQuimica [cymitquimica.com]

- 2. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 4. 5,6,7,8-Tetrahydroquinazoline | C8H10N2 | CID 637537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,6,7,8-Tetrahydroquinazoline | C8H10N2 | CID 637537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity and Therapeutic Targets of Tetrahydroquinazoline-6-amines

[1][2]

Executive Summary

The 5,6,7,8-tetrahydroquinazoline (THQ) scaffold represents a critical reductionist departure from the fully aromatic quinazoline core found in blockbuster kinase inhibitors like Gefitinib. While aromatic quinazolines are predominantly Type I/II kinase inhibitors, the partial saturation of the benzene ring in THQs alters the ring puckering, solubility, and vectoral presentation of substituents.

This guide focuses specifically on tetrahydroquinazoline-6-amines —derivatives where the C6 position is functionalized with an amine or aminomethyl moiety. This specific substitution pattern has unlocked two distinct high-value biological targets:

-

Dihydrofolate Reductase (DHFR): Acting as non-classical antifolates mimicking the 5,6,7,8-tetrahydrofolate cofactor.[1]

-

Topoisomerase II

(Topo II

Primary Biological Targets & Mechanisms

Target 1: Dihydrofolate Reductase (DHFR)

Mechanism: Competitive Inhibition The 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-amine motif is a structural isostere of 5,6,7,8-tetrahydrofolate (THF) , the reduced cofactor essential for one-carbon transfer reactions in nucleotide biosynthesis.

-

Binding Mode: The 2,4-diamino fragment forms a key salt bridge with a conserved Aspartic Acid residue (Asp27 in bacterial/protozoal DHFR, Glu30 in human DHFR) deep in the active site.

-

The Role of C6-Amine: The substituent at C6 projects into the hydrophobic channel usually occupied by the p-aminobenzoylglutamate tail of folate. By modifying the C6-amine with lipophilic aryl groups (e.g., via reductive amination), researchers can tune selectivity for parasitic DHFR (e.g., Toxoplasma gondii, Plasmodium falciparum) over human DHFR.

-

Stereochemistry: The C6 carbon is chiral. The (6S) enantiomer typically exhibits superior binding affinity, mirroring the natural chirality of biological tetrahydrofolate.[2]

Target 2: Topoisomerase II (Topo II )

Mechanism: Catalytic Inhibition (Non-Intercalating)

Recent studies (e.g., J. Med. Chem. 2020) have identified N-linked 6-amino-THQs as potent inhibitors of human Topo II

-

Differentiation from Poisons: Unlike etoposide or doxorubicin, which stabilize the DNA-enzyme cleavage complex (leading to DNA double-strand breaks and potential secondary leukemias), THQ-6-amines act as catalytic inhibitors . They block the enzyme's ATP hydrolysis or DNA strand passage without trapping the "cleavable complex."

-

Therapeutic Advantage: This mechanism circumvents the genotoxicity associated with traditional Topo II poisons, presenting a "druglike" profile with high solubility and metabolic stability.

Emerging Target: Sigma-1 Receptor ( 1R)

Certain 6-substituted THQs function as antagonists for the Sigma-1 receptor, a chaperone protein at the ER-mitochondrion interface involved in nociception. This activity suggests potential applications in neuropathic pain management.

Visualization: Mechanism of Action & Signaling

The following diagram illustrates the dual-targeting potential of the scaffold, contrasting the Folate Cycle blockade with the Topoisomerase catalytic inhibition.

Caption: Dual mechanism of action: DHFR inhibition disrupts nucleotide synthesis (left), while Topo II inhibition blocks DNA relaxation without DNA damage (right).

Structure-Activity Relationship (SAR)

The biological activity of THQ-6-amines is tightly controlled by substituents at three key positions.

| Position | Functional Group | Effect on Activity |

| C2 & C4 | -NH₂ (Diamino) | Critical for DHFR. Mimics the pteridine ring of folate. Essential for salt-bridge formation with Asp/Glu in the active site. Removal abolishes antifolate activity. |

| C6 | -NH-R (Amine) | Selectivity Handle. • Lipophilic Aryl (e.g., Benzyl): Increases potency against parasitic DHFR.• N-Alkylation: Essential for Topo II inhibition (e.g., N,N-dibenzyl groups).• Stereochemistry: (6S) is preferred for DHFR; Topo II inhibitors are often synthesized as racemates but enantiomers may show differential binding. |

| N8 | -H or Methyl | Solubility. Unsubstituted N8 allows hydrogen bonding. N8-Methylation can alter ring conformation and improve blood-brain barrier penetration (relevant for CNS lymphoma). |

Experimental Protocols

Chemical Synthesis: Reductive Amination Route

This protocol describes the installation of the critical C6-amine functionality from a ketone precursor.

Reagents:

-

Precursor: 2,4-diamino-7,8-dihydroquinazolin-6(5H)-one (or protected equivalent)

-

Amine source: Substituted aniline or benzylamine

-

Reducing agent: Sodium triacetoxyborohydride (STAB) or NaBH₃CN

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol

Step-by-Step Methodology:

-

Imine Formation: Dissolve the 6-oxo-THQ precursor (1.0 eq) and the desired amine (1.2 eq) in DCE. Add catalytic acetic acid (1-2 drops) to activate the carbonyl. Stir at room temperature for 2 hours under N₂ atmosphere.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12-16h).

-

Quench: Quench the reaction with saturated aqueous NaHCO₃.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (DCM/MeOH gradient). The resulting product is the tetrahydroquinazoline-6-amine .

Validating Topo II Inhibition (Relaxation Assay)

To distinguish catalytic inhibition from poisoning, a plasmid relaxation assay is required.

Principle: Topo II converts supercoiled DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this conversion.[1]

Protocol:

-

Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM ATP, 0.5 mM DTT, and 100 µg/mL BSA.

-

Enzyme & DNA: Add 0.2 µg supercoiled pBR322 plasmid DNA and 1 unit of human recombinant Topo II

. -

Inhibitor: Add the test THQ-6-amine (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Include a DMSO control (0% inhibition) and Etoposide (positive control).

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 2 µL of 10% SDS and proteinase K (50 µg/mL). Incubate at 37°C for 15 mins to digest the enzyme.

-

Analysis: Resolve DNA on a 1% agarose gel (TAE buffer) without Ethidium Bromide during the run. Stain post-run with Ethidium Bromide.

-

Quantification: Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry. A catalytic inhibitor will result in the retention of the supercoiled band.

Workflow Visualization: Assay Screening

Caption: Screening cascade to identify catalytic Topo II inhibitors and potent antifolates while filtering out genotoxic compounds.

Quantitative Data Summary

The following table summarizes key activity data for representative THQ-6-amine derivatives from authoritative literature.

| Compound ID | Target | Activity (IC₅₀ / Kᵢ) | Selectivity Note | Source |

| ARN-21934 | Human Topo II | 2.0 µM (Relaxation) | >100-fold selective vs Topo II | [1, 2] |

| Cmpd 5 | T. gondii DHFR | 0.054 µM (IC₅₀) | Highly selective vs Rat Liver DHFR. | [3] |

| Lipophilic THQ | P. carinii DHFR | 7.0 nM (Kᵢ) | Correlates with 6-position lipophilicity. | [3, 4] |

| Generic THQ | Human DHFR | < 10 nM (Kᵢ) | Non-selective antifolate (Antitumor potential). | [4] |

References

-

Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II

over -

Tetrahydroquinazoline Derivatives as Topoisomerase II Inhibitors . PubMed. (2020).[3]

-

Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities . Journal of Medicinal Chemistry. (1995).

-

Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase . Biochemistry. (2004).[2]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

-Aminoamidines . Molecules. (2022).[1][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

Thermodynamic Stability & Degradation Profiling of 5,6,7,8-Tetrahydroquinazolin-6-amine

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Development Engineers.

Executive Summary

The thermodynamic stability of 5,6,7,8-Tetrahydroquinazolin-6-amine (6-THQA) is governed by two competing forces: the high enthalpic stability of the pyrimidine ring and the thermodynamic drive toward aromatization of the saturated cyclohexene-fused ring. Unlike its fully aromatic quinazoline counterparts, 6-THQA possesses a distinct physicochemical profile characterized by pH-dependent solubility, susceptibility to oxidative dehydrogenation, and stereochemical lability at the C6 position.

This guide provides a comprehensive analysis of these stability vectors, offering a validated experimental framework for profiling the molecule during pre-clinical development.

Chemical Identity & Physicochemical Baseline[1][2][3]

To understand the stability profile, we must first establish the thermodynamic baseline of the molecule. 6-THQA contains a basic pyrimidine core fused to a saturated cyclohexane ring bearing a primary amine at the C6 position.

Table 1: Physicochemical & Thermodynamic Properties (Theoretical & Representative)

| Property | Value / Characteristic | Thermodynamic Implication |

| Molecular Formula | Low molecular weight fragment/scaffold. | |

| LogP (Calc) | ~0.8 – 1.2 | Moderate lipophilicity; thermodynamically favors organic phases but soluble in acidic aqueous media. |

| pKa (N1/N3) | ~2.5 (Pyrimidine) | Weakly basic; protonation stabilizes the ring against nucleophilic attack but may accelerate oxidative pathways. |

| pKa (C6-NH2) | ~10.5 (Primary Amine) | Highly basic; primary site for salt formation (e.g., HCl, mesylate) to enhance lattice energy and melting point. |

| Chirality | C6 is a stereocenter | Entropic Risk: Spontaneous racemization is thermodynamically favored if |

| Lattice Energy | High (H-bond network) | The dual amine/amidine-like motif supports strong intermolecular H-bonding, predicting a high melting point (>150°C) and stable solid forms. |

Thermodynamic Stability Profiling

The Primary Instability Vector: Oxidative Aromatization

The most critical thermodynamic risk for 5,6,7,8-tetrahydroquinazolines is oxidative dehydrogenation . The transformation from the tetrahydro- form to the fully aromatic quinazoline is highly exergonic (

-

Mechanism: The reaction typically proceeds via a radical intermediate or hydride transfer, often catalyzed by trace metals (Fe, Cu) or light.

-

Thermodynamic Driver: Aromatic stabilization energy (ASE) of the resulting quinazoline system.

-

Impact: Conversion of the sp3-rich 6-THQA into the planar, aromatic 6-aminoquinazoline leads to a loss of 3D-complexity (Fsp3) and a drastic shift in solubility and potency.

Stereochemical Integrity (Racemization)

The C6 amine creates a chiral center. While isolated alicyclic amines are generally configurationally stable, the proximity to the electron-deficient pyrimidine ring (via the fused system) can lower the activation energy for racemization, particularly under:

-

Radical Stress: Hydrogen abstraction at C6 (tertiary carbon) generates a planar radical, leading to racemization upon quenching.

-

Oxidative Stress: Partial oxidation to an imine or enamine intermediate destroys the stereocenter.

Hydrolytic Stability

The pyrimidine ring is thermodynamically stable toward hydrolysis under neutral and physiological conditions. However, under forcing acidic conditions (pH < 1, T > 80°C), ring opening of the pyrimidine moiety is possible, though kinetically slow compared to oxidation.

Degradation Pathways & Signaling

The following diagram illustrates the cascade of degradation, moving from the stable tetrahydro- scaffold to the thermodynamic sink (aromatic quinazoline) and potential hydrolysis byproducts.

Figure 1: Mechanistic degradation pathway of 6-THQA highlighting the irreversible oxidative sink toward aromatization.

Experimental Protocols: Stability Validation

As a researcher, you must validate these theoretical risks. Do not rely on generic stability data. Use this targeted stress-testing protocol.

Protocol A: Accelerated Oxidative Stress Testing (AOST)

Objective: Determine the kinetic rate of aromatization (

-

Preparation: Dissolve 6-THQA (1 mg/mL) in Acetonitrile:Water (1:1).

-

Stress Conditions:

-

Control: Ambient, dark, inert atmosphere (

). -

Condition 1 (Passive): Open vial, ambient air, 24h.

-

Condition 2 (Peroxide): 0.3%

, 25°C, 4h. -

Condition 3 (Radical): 0.1 eq AIBN (Azobisisobutyronitrile), 40°C, 4h.

-

-

Analysis: HPLC-UV/Vis (254 nm). Look for the emergence of the "aromatic shift"—the quinazoline peak will likely have a significantly higher

and retention time (due to planarity/lipophilicity) compared to the tetrahydro- parent. -

Acceptance Criteria: < 0.5% conversion to Quinazoline analog under Condition 1.

Protocol B: Solid-State Hygroscopicity & Polymorph Screening

Objective: Assess thermodynamic stability of the crystal lattice.

-

Instrument: Dynamic Vapor Sorption (DVS).

-

Cycle: 0% RH

90% RH -

Interpretation:

-

< 0.2% mass gain: Non-hygroscopic (Thermodynamically stable lattice).

-

> 2.0% mass gain: Hygroscopic. Risk of amorphous conversion or hydrate formation.

-

Hysteresis: If desorption curve does not match adsorption, a hydrate (pseudopolymorph) has likely formed, indicating a metastable anhydrous form.

-

Implications for Drug Development

Understanding the thermodynamics of 6-THQA dictates specific formulation strategies:

-

Salt Selection: The C6-amine is the most basic site. Forming a salt (e.g., Dihydrochloride or Mesylate) is mandatory to stabilize the lattice energy and prevent oxidation. The protonated amine is electron-withdrawing, inductively destabilizing the radical cation intermediate required for oxidation.

-

Manufacturing: Avoid high-temperature drying in the presence of oxygen. Use vacuum drying with

purge. -

Storage: Store at low temperature (4°C) to kinetically trap the molecule and prevent the thermodynamically favored aromatization.

Decision Tree for Stability Optimization

Figure 2: Logic flow for mitigating thermodynamic instability during pre-formulation.

References

-

Jardner, J., et al. (2025).[1] Investigation into a Tetrahydroquinazoline Scaffold. European Journal of Organic Chemistry.

-

Fedosov, A., et al. (2022).[2][3] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. International Journal of Molecular Sciences.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 637537, 5,6,7,8-Tetrahydroquinazoline.

-

Pellei, M., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. Molecules.

-

Google Patents. (1977). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

The Strategic Reduction of Quinazolines: A Guide to Synthesizing Tetrahydroquinazoline Amines

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its partially or fully reduced derivatives, particularly 1,2,3,4-tetrahydroquinazolines, are of significant interest due to their prevalence in biologically active alkaloids and synthetic drug candidates. This guide provides an in-depth technical overview of the primary methodologies for the reduction of the quinazoline pyrimidine ring to access these valuable tetrahydroquinazoline amines. We will explore the mechanistic underpinnings, strategic advantages, and practical execution of key reduction techniques, including catalytic hydrogenation and metal hydride-mediated reductions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors.

Introduction: The Significance of the Tetrahydroquinazoline Core

The structural rigidity and defined three-dimensional geometry of the 1,2,3,4-tetrahydroquinazoline nucleus make it a privileged scaffold in drug design. This framework allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The conversion of a planar, aromatic quinazoline to a saturated, chiral tetrahydroquinazoline introduces stereocenters, unlocking access to a vastly expanded chemical space for analog synthesis and structure-activity relationship (SAR) studies.[4][5] Therefore, mastering the selective reduction of the quinazoline core is a fundamental skill for medicinal chemists.

The primary challenge in this transformation lies in the selective reduction of the pyrimidine ring while preserving the integrity of the fused benzene ring and any sensitive functional groups on the molecule. The choice of reducing agent and reaction conditions is paramount to achieving high yields and, where applicable, controlling stereoselectivity.

Core Methodologies for Quinazoline Reduction

The reduction of the C=N imine bond within the quinazoline pyrimidine ring is the key step to forming the tetrahydroquinazoline structure. The most prevalent and reliable methods to achieve this fall into two main categories: Catalytic Hydrogenation and Metal Hydride Reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and often clean method for the reduction of heterocycles. It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. This method is highly effective for reducing the endocyclic imine of the quinazoline system.

Mechanism & Rationale: The reaction proceeds via the adsorption of both the quinazoline substrate and H₂ onto the surface of the metal catalyst (e.g., Palladium, Platinum, Rhodium). The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the C=N double bond of the pyrimidine ring. The choice of catalyst and solvent can significantly influence reaction efficiency and selectivity. For instance, palladium on carbon (Pd/C) is a widely used, robust catalyst for this transformation, often providing excellent yields under mild conditions.[6]

Advantages:

-

High Yields & Clean Reactions: Often produces the desired product with minimal side-product formation.

-

Scalability: The process is generally amenable to large-scale synthesis.

-

Catalyst Recovery: Heterogeneous catalysts like Pd/C can often be recovered and reused.

Limitations:

-

Functional Group Sensitivity: Other reducible groups, such as nitro groups, alkenes, or alkynes, will likely be reduced under these conditions. Benzyl protecting groups may also be cleaved (hydrogenolysis).

-

Specialized Equipment: Requires a pressure vessel and a source of hydrogen gas, which poses safety considerations.

-

Over-reduction: Under harsh conditions (high pressure/temperature), cleavage of the heterocyclic ring can occur.[7]

Exemplary Protocol 1: Catalytic Hydrogenation of 2-Phenylquinazoline

Objective: To reduce 2-phenylquinazoline to 2-phenyl-1,2,3,4-tetrahydroquinazoline using palladium on carbon.

Materials:

-

2-Phenylquinazoline (1.0 mmol)

-

10% Palladium on Carbon (Pd/C), 50% wet (10 mol%)

-

Methanol (MeOH), 10 mL

-

Hydrogen (H₂) gas

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

Vessel Preparation: To a glass liner of a pressure reactor, add 2-phenylquinazoline and the 10% Pd/C catalyst.

-

Solvent Addition: Add methanol to the vessel.

-

Assembly & Purge: Seal the reactor. Purge the vessel three times with nitrogen gas to remove oxygen, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the vessel with H₂ to 50 psi (approx. 3.4 bar). Begin vigorous stirring or shaking and heat to 50°C.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically sampling and analyzing via TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary.

Metal Hydride Reduction

Metal hydrides are versatile reducing agents that deliver a hydride ion (H⁻) to an electrophilic carbon atom. For quinazoline reduction, sodium borohydride (NaBH₄) is the most common and practical choice due to its selectivity and ease of use.

Mechanism & Rationale: The reduction targets the electrophilic C4 carbon of the quinazoline ring system. In acidic or alcoholic media, the quinazoline nitrogen (N1) is protonated, forming a quinazolinium ion. This greatly enhances the electrophilicity of the C=N bond, making it highly susceptible to nucleophilic attack by the hydride delivered from NaBH₄.[8] The initial reduction yields a 1,2-dihydroquinazoline intermediate, which can sometimes be isolated but typically undergoes further reduction under the reaction conditions to the stable 1,2,3,4-tetrahydroquinazoline.

Advantages:

-

Operational Simplicity: Does not require specialized pressure equipment.

-

Functional Group Tolerance: NaBH₄ is a mild reducing agent and will not typically reduce esters, amides, or nitro groups, offering excellent chemoselectivity.[9]

-

Safety & Cost: NaBH₄ is safer to handle and more cost-effective than other hydrides like lithium aluminum hydride (LiAlH₄).[10]

Limitations:

-

Substrate Activation: Often requires protonation of the quinazoline, so the reaction is typically run in an alcohol solvent (like methanol or ethanol) or with an added acid.

-

Stoichiometric Reagent: Requires at least a stoichiometric amount of the hydride reagent, generating inorganic byproducts.

Exemplary Protocol 2: Sodium Borohydride Reduction of 4-Methylquinazoline

Objective: To synthesize 4-methyl-1,2,3,4-tetrahydroquinazoline via NaBH₄ reduction.

Materials:

-

4-Methylquinazoline (1.0 mmol)

-

Sodium Borohydride (NaBH₄) (2.0 mmol, 2.0 equiv.)

-

Methanol (MeOH), 10 mL

-

Ice-water bath

Procedure:

-

Dissolution: Dissolve 4-methylquinazoline in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the reaction rate and minimize side reactions.[10]

-

Reagent Addition: Add the sodium borohydride portion-wise over 15-20 minutes. Effervescence (H₂ evolution) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding water (5 mL) at 0°C to destroy any excess NaBH₄.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Drying & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.

Comparative Analysis and Strategic Selection

The choice between catalytic hydrogenation and metal hydride reduction depends critically on the substrate's functional group compatibility and the desired scale of the reaction.

| Feature | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Metal Hydride Reduction (e.g., NaBH₄) |

| Principle | Heterogeneous catalysis, H-H activation | Nucleophilic hydride (H⁻) delivery |

| Selectivity | Reduces C=N, C=C, C≡C, NO₂, C=O; Cleaves benzyl groups | Primarily reduces C=N and C=O (aldehydes/ketones) |

| Key Advantage | Atom economy (H₂ is the only reagent), clean reaction | Excellent functional group tolerance, operational simplicity |

| Key Disadvantage | Requires pressure equipment; less chemoselective | Stoichiometric waste, may require acidic conditions |

| Best For | Substrates without other reducible functional groups | Complex molecules with sensitive functional groups |

Visualizing the Workflow

A generalized workflow for the synthesis and validation of tetrahydroquinazoline amines is essential for reproducible results.

The core transformation involves the reduction of the endocyclic imine bond, which can be visualized as the key mechanistic event.

Conclusion and Future Outlook

The reduction of quinazolines to their tetrahydro- derivatives is a fundamental and enabling transformation in modern medicinal chemistry. While catalytic hydrogenation and sodium borohydride reduction represent the workhorse methods, the field continues to evolve. Emerging strategies, such as transfer hydrogenation using safer hydrogen donors (e.g., ammonium formate or isopropanol) and asymmetric reduction techniques, are gaining traction.[11][12][13] These advanced methods promise to provide even greater control over stereoselectivity, a critical parameter for developing next-generation therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates grows, the development of novel, efficient, and selective methods for quinazoline reduction will remain an area of intense scientific inquiry.

References

-

Hydrogen Transfer-Mediated Multicomponent Reaction for Direct Synthesis of Quinazolines by a Naphthyridine-Based Iridium Catalyst. (2020). PMC. Available at: [Link]

-

The catalytic hydrogenation of quinazoline. (2020). BYU ScholarsArchive. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. Available at: [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. Available at: [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC. Available at: [Link]

-

Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (2025). ResearchGate. Available at: [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. Available at: [Link]

-

Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. (2020). PMC. Available at: [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). PMC. Available at: [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. Available at: [Link]

-

Quinazoline. (n.d.). Wikipedia. Available at: [Link]

-

Investigations of 2,3′-biquinolyl. 8. Reduction of 1-alkyl-3-(2-quinolyl)-quinolinium halides with sodium borohydride. (n.d.). Academia.edu. Available at: [Link]

-

Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (n.d.). PMC. Available at: [Link]

-

Reduction of the pyrimidine ring of 4(3H)-quinazolinone using palladium... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. Available at: [Link]

-

Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Available at: [Link]

-

Previous and present work for the synthesis of substituted quinazolinones. (n.d.). ResearchGate. Available at: [Link]

-

Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers in Chemistry. Available at: [Link]

-

Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC. Available at: [Link]

-

Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). PMC. Available at: [Link]

-

Reduction of ortho-quinones to dihydrodiols. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. (2023). Wiley Online Library. Available at: [Link]

-

Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2. (n.d.). ResearchGate. Available at: [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2025). ResearchGate. Available at: [Link]

-

A COMPARISON BETWEEN KBH4 AND NaBH4 IN THEIR REDUCTION OF PYRIDINIUM SALTS. (2019). Semantic Scholar. Available at: [Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. "The catalytic hydrogenation of quinazoline" by Kitchener Barrie Young [scholarsarchive.byu.edu]

- 8. (PDF) Investigations of 2,3′-biquinolyl. 8. Reduction of 1-alkyl-3-(2-quinolyl)-quinolinium halides with sodium borohydride [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5,6,7,8-Tetrahydroquinazolin-6-amine in Heterocyclic Drug Discovery: A Technical Guide

Executive Summary

The transition from flat, aromatic heterocycles to sp³-rich, partially saturated scaffolds represents a major evolutionary leap in modern drug discovery. Among these, the 5,6,7,8-tetrahydroquinazolin-6-amine scaffold has emerged as a highly privileged structural motif. By "escaping flatland," this scaffold enhances aqueous solubility, reduces off-target promiscuity, and provides precise three-dimensional vectors for target engagement. This technical guide explores the mechanistic paradigm shift driven by this scaffold in oncology—specifically its role in catalytic topoisomerase IIα inhibition—and details the self-validating synthetic protocols required to build it.

The Privileged Scaffold: Evolution from Quinazolines to Tetrahydroquinazolines

Quinazolines are historically recognized as privileged scaffolds in medicinal chemistry, forming the backbone of numerous FDA-approved antibacterial, antiviral, and anticancer agents ()[1]. The stability of the quinazolinone nucleus has inspired medicinal chemists to introduce diverse bioactive moieties to synthesize new potential medicinal agents ()[2].

However, fully aromatic quinazolines often suffer from poor pharmacokinetic profiles due to high lipophilicity and planar stacking. The 5,6,7,8-tetrahydroquinazoline scaffold addresses this by partially saturating the carbocyclic ring. Crucially, the introduction of an amino group at the C6 position creates a stereocenter and a critical hydrogen-bond donor/acceptor site, which has recently been identified as a linchpin for highly selective enzyme inhibition ()[3].

Mechanistic Paradigm Shift: Topoisomerase IIα Catalytic Inhibition

The most groundbreaking application of the 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is its role as a potent, isoform-specific inhibitor of human topoisomerase II alpha (topoIIα)[3].

The Danger of TopoII Poisons vs. Catalytic Inhibitors

Traditional topoII-targeted drugs (e.g., etoposide, doxorubicin) act as "poisons." They stabilize the DNA cleavage complex, leading to double-strand DNA breaks. While effective at inducing cancer cell apoptosis, this mechanism frequently causes chromosomal translocations, leading to severe clinical side effects such as secondary leukemias[3].

The 6-Amino Pharmacophore Hypothesis

Researchers discovered that 6-amino-tetrahydroquinazoline derivatives act as catalytic inhibitors rather than poisons. They inhibit the enzyme without stabilizing the dangerous cleavage complex, thereby circumventing the genotoxicity associated with secondary leukemias ()[4].

The causality of the 6-amino group is absolute: it is not merely an accessory but the mechanistic driver. Structure-activity relationship (SAR) studies demonstrated that removing the 6-amino group yields completely inactive compounds, proving its essential role in anchoring the molecule within the topoIIα active site[3]. Furthermore, these compounds show remarkable selectivity for the α isoform over the β isoform, mitigating cardiotoxicity[4].

Caption: Mechanism of Action: TopoIIα Catalytic Inhibition vs. Poisoning.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of 5,6,7,8-tetrahydroquinazolin-6-amine derivatives requires a highly orchestrated, multi-step sequence. A robust protocol must be self-validating—meaning each step contains internal quality control checkpoints to prevent the propagation of errors.

Caption: Step-by-step synthetic workflow of 6-amino-tetrahydroquinazoline derivatives.

Step-by-Step Protocol & Causality of Experimental Choices:

-

Scaffold Formation (Cyclocondensation): The synthesis begins with 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate. This is reacted with urea under basic conditions to form 6-(dibenzylamino)-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione[3].

-

Causality & Validation: The dibenzyl protecting group is explicitly chosen for its stability under the harsh, highly acidic chlorination conditions of the next step. Validation is achieved via LC-MS; the expected mass[M–H]⁺ of 362.4 confirms successful ring closure[4].

-

-

Chlorination: The dione is treated with neat phosphorus oxychloride (POCl₃) at 120 °C to yield N,N-dibenzyl-2,4-dichloro-5,6,7,8-tetrahydroquinazolin-6-amine[3].

-

Causality & Validation: POCl₃ acts as both solvent and reagent, driving the equilibrium toward the dichloride. This step is self-validating through isotopic pattern analysis in MS: the presence of a distinct M, M+2, M+4 pattern (m/z 398.2/400.2/402.2) confirms the incorporation of two chlorine atoms[3].

-

-

Regioselective Nucleophilic Aromatic Substitution (S_NAr): The dichloride is reacted with an aniline (e.g., 3-fluoroaniline) at 100–120 °C[4].

-

Causality & Validation: The C4 position of the quinazoline ring is significantly more electrophilic than the C2 position due to the para-like relationship with the N1 nitrogen and ortho-like relationship with N3. This inherent electronic disparity ensures regioselective substitution at C4 without requiring complex protecting group strategies.

-

-

Microwave-Assisted Suzuki-Miyaura Coupling: The remaining C2 chloride is coupled with a boronic acid (e.g., pyridine-4-boronic acid) using a palladium catalyst[4].

-

Causality & Validation: The C2 chloride is sterically hindered and electronically deactivated compared to C4. Traditional thermal heating often leads to protodehalogenation or catalyst degradation. Microwave irradiation provides rapid, localized heating that overcomes the activation energy barrier for the oxidative addition of the Pd catalyst, ensuring high yields (up to 96%)[4].

-

-

Deprotection: The dibenzyl groups are removed via catalytic hydrogenation to reveal the essential primary or secondary amine at C6, yielding the final active compound[3].

Quantitative Structure-Activity Relationship (SAR) Data

The essential nature of the 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is best illustrated through comparative SAR data, demonstrating how the C6-amine dictates biological activity.

| Compound Designation | Structural Modification at C6 | C4 Substitution | C2 Substitution | IC₅₀ (Human TopoIIα) | Mechanistic Outcome |

| Compound 1 (Hit) | Primary Amine (-NH₂) | 3-Fluorophenyl | 4-Pyridyl | 160 μM | Active (Catalytic Inhibitor)[3] |

| Compound 2 | Des-amino (Hydrogen) | 2-Fluorophenyl | 4-Pyridyl | Inactive | Complete Loss of Target Engagement[3] |

| Compound 14 (Lead) | Substituted Amine | Optimized Aniline | Optimized Pyridine | 2 μM | Potent, Isoform-Specific Inhibitor[3] |

Emerging Therapeutic Horizons: Antitubercular and Beyond

Beyond oncology, the 5,6,7,8-tetrahydroquinazoline scaffold is gaining rapid traction in infectious disease drug discovery. Recent in silico and in vitro studies have demonstrated that novel derivatives synthesized via α-aminoamidines exhibit high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and the FAD-containing oxidoreductase DprE1 ()[5],[6]. Furthermore, divergent oxidative annulation strategies utilizing iodine/DMSO/O₂ systems are being developed to rapidly access these semi-saturated fused pyrimidines from primary aliphatic amines, further expanding the chemical space available to medicinal chemists ()[7].

Conclusion

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold represents a masterclass in modern drug design. By escaping the flatland of traditional quinazolines and introducing a critical, stereochemically defined amino pharmacophore, researchers have unlocked highly specific, non-poisonous catalytic inhibitors of topoisomerase IIα. For drug development professionals, mastering the regioselective synthesis and functionalization of this scaffold is paramount for advancing next-generation therapeutics that prioritize both high efficacy and stringent safety profiles.

References

1.[3] Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry (ACS Publications).[Link] 2.[5] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences (PMC).[Link] 3.[1] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry.[Link] 4.[2] Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical Biology & Therapeutics.[Link] 5.[4] Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry (ACS Publications).[Link] 6.[6] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences (MDPI).[Link] 7.[7] Divergent oxidative annulation of primary aliphatic amines to access semi-saturated fused pyrimidines or quinazolines. Organic Chemistry Frontiers (RSC Publishing).[Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Divergent oxidative annulation of primary aliphatic amines to access semi-saturated fused pyrimidines or quinazolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Scalable Synthesis Protocols for 5,6,7,8-Tetrahydroquinazolin-6-amine Derivatives

Introduction and Pharmacological Context

The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly in the development of highly selective oncology therapeutics. Recent breakthroughs have demonstrated that derivatives of this scaffold act as potent inhibitors of human topoisomerase II (topoII)[1]. Unlike traditional topoII-targeted drugs (e.g., etoposide) that function as topoII poisons and enhance enzyme-mediated DNA cleavage—a mechanism strongly linked to the development of secondary leukemias—these tetrahydroquinazoline derivatives block topoII function without intercalating DNA[1].

This application note provides a comprehensive, scalable, and self-validating synthetic protocol for generating the core N,N-dibenzyl-2,4-dichloro-5,6,7,8-tetrahydroquinazolin-6-amine intermediate, followed by regioselective functionalization to yield advanced drug candidates[2].

Mechanistic Rationale and Synthetic Strategy

To ensure high yields and scalability, the synthetic route must carefully manage the reactivity of the C6-amine and the differential electrophilicity of the pyrimidine ring.

-

The Dibenzyl Protection Strategy: The primary amine at the C6 position is highly nucleophilic. If left unprotected, it would undergo unwanted formylation, chlorination, or polymerization during the harsh, electrophilic conditions of the POCl₃ reflux. The N,N-dibenzyl group is chosen because it provides robust steric and electronic protection. It remains completely stable during the strongly basic conditions of the initial urea condensation and the highly acidic environment of the chlorination step[2].

-

Regioselective SNAr Functionalization: The conversion of the 2,4-dione to the 2,4-dichloro heteroaromatic system primes the molecule for sequential functionalization. In the 2,4-dichloroquinazoline system, the C4 position is significantly more electron-deficient than the C2 position. The C4 carbon is conjugated with both the N1 and N3 nitrogens, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack. Consequently, nucleophiles (such as anilines) will regioselectively substitute at the C4 position, leaving the C2 chlorine intact for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Synthetic Workflow

Synthetic workflow for 5,6,7,8-tetrahydroquinazolin-6-amine derivatives via a 2,4-dichloro core.

Quantitative Reaction Metrics